molecular formula C10H9NS B1396571 2-Cyclopropyl-1,3-benzothiazole CAS No. 1248473-57-5

2-Cyclopropyl-1,3-benzothiazole

Cat. No.: B1396571
CAS No.: 1248473-57-5
M. Wt: 175.25 g/mol
InChI Key: ZHQIJGGKCQBNNB-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1,3-benzothiazole is a useful research compound. Its molecular formula is C10H9NS and its molecular weight is 175.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Antitumor Properties

2-Cyclopropyl-1,3-benzothiazole, a derivative of benzothiazoles, has shown significant promise in antitumor research. These compounds, specifically 2-(4-aminophenyl)benzothiazoles, have demonstrated potent antitumor properties both in vitro and in vivo. They are known to induce and be biotransformed by cytochrome P450 1A1 into active metabolites, playing a crucial role in their anticancer activity. These findings have led to the development of water-soluble prodrugs, aimed at overcoming limitations posed by the lipophilicity of these compounds, ensuring better bioavailability for clinical use (Bradshaw et al., 2002).

Development of Clinical Candidates

The development of benzothiazole derivatives has progressed significantly, leading to the identification of clinical candidates like Phortress, which was scheduled for Phase 1 trials. The mechanism of action involves selective uptake into sensitive cells, followed by binding to the Arylhydrocarbon Receptor (AhR), induction of cytochrome P450 isoform CYP1A1, and formation of DNA adducts resulting in cell death. This understanding has been pivotal in drug development, influencing the synthesis of fluorinated analogues and water-soluble prodrug designs (Bradshaw & Westwell, 2004).

Chemotherapeutic Potential

Recent advances in the structural modifications of benzothiazoles have highlighted their potential as chemotherapeutics. The benzothiazole scaffold is known for its antimicrobial and anticancer activities. In particular, 2-arylbenzothiazoles have emerged as significant pharmacophores in antitumor agent development. The promising biological profile and ease of synthesis make them attractive in designing new drugs for cancer chemotherapy (Ahmed et al., 2012).

Biochemical Analysis

Biochemical Properties

2-Cyclopropyl-1,3-benzothiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzothiazole derivatives have been shown to inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase . These interactions are typically characterized by the binding of this compound to the active sites of these enzymes, leading to inhibition or modulation of their activity. This compound’s ability to interact with multiple biomolecules makes it a versatile agent in biochemical research and drug development.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzothiazole derivatives have been reported to affect the mitochondrial apoptotic pathway by modulating the expression of BCL-2 family proteins . This modulation can lead to either the promotion or inhibition of apoptosis, depending on the specific cellular context. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby altering metabolic flux and metabolite levels .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation, changes in gene expression, and modulation of signaling pathways. For instance, benzothiazole derivatives have been shown to inhibit BCL-2 family proteins, which play a critical role in regulating apoptosis . By binding to the BH3 binding groove of these proteins, this compound can disrupt the balance between pro-apoptotic and anti-apoptotic signals, thereby influencing cell survival and death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impact on cellular function. Studies have shown that benzothiazole derivatives can exhibit varying degrees of stability, with some compounds being more prone to degradation under certain conditions . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound can vary significantly with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and other organ-specific toxicities . Threshold effects have also been observed, where a certain dosage level is required to achieve a therapeutic response, beyond which the risk of adverse effects increases.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The cyclopropyl group in this compound can influence its metabolic stability and susceptibility to oxidative metabolism by cytochrome P450 enzymes . Additionally, benzothiazole derivatives have been shown to affect metabolic flux and metabolite levels by interacting with key metabolic enzymes . These interactions can lead to changes in the overall metabolic profile of cells and tissues.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound can be actively transported across cellular membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding to plasma proteins can affect its distribution and bioavailability in the body . Understanding these transport and distribution mechanisms is crucial for optimizing the therapeutic potential of this compound.

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, benzothiazole derivatives have been observed to localize in the mitochondria, where they can influence mitochondrial function and apoptosis . The precise localization of this compound within cells is essential for understanding its mechanism of action and therapeutic potential.

Properties

IUPAC Name

2-cyclopropyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NS/c1-2-4-9-8(3-1)11-10(12-9)7-5-6-7/h1-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHQIJGGKCQBNNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.